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Compound of Interest

Compound Name: Propyl acetoacetate

Cat. No.: B031498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propyl 3-oxobutanoate, a keto-ester, serves as a valuable building block in organic synthesis

and is of interest in various chemical and pharmaceutical research areas. A thorough

understanding of its thermodynamic properties is crucial for process optimization, reaction

modeling, and safety assessments. This technical guide provides a summary of available

physical data for propyl 3-oxobutanoate and outlines the standard experimental methodologies

for the determination of its key thermodynamic parameters. Due to a notable scarcity of

published experimental thermodynamic data for this specific compound, this guide also

presents generalized experimental workflows.

Physicochemical Properties of Propyl 3-
Oxobutanoate
While extensive experimental thermodynamic data is not readily available in the literature, a

compilation of its fundamental physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Propyl 3-Oxobutanoate
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Property Value Source

Molecular Formula C₇H₁₂O₃ Sigma-Aldrich[1]

Molecular Weight 144.17 g/mol Sigma-Aldrich[1]

CAS Number 1779-60-8 Sigma-Aldrich[1]

Physical Form Solid Sigma-Aldrich[1]

InChI Key
DHGFMVMDBNLMKT-

UHFFFAOYSA-N
Sigma-Aldrich[1]

SMILES CCCOC(=O)CC(C)=O Sigma-Aldrich[1]

Experimental Protocols for Thermodynamic Data
Determination
The determination of thermodynamic properties for a compound like propyl 3-oxobutanoate

involves a suite of well-established experimental techniques. The following sections detail the

methodologies that would be employed to measure key thermodynamic parameters.

Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For

organic compounds, it is often determined indirectly through the measurement of the enthalpy

of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

Sample Preparation: A precisely weighed sample of high-purity propyl 3-oxobutanoate is

placed in a crucible within a combustion bomb.

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

A small, known amount of water is often added to the bomb to ensure saturation of the final

atmosphere.

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated

calorimeter. The temperature of the water is monitored with a high-precision thermometer.
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Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of

the calorimeter system is recorded as a function of time until it reaches a final, stable value.

Calculation: The heat released during combustion is calculated from the temperature change

and the heat capacity of the calorimeter system (which is determined separately using a

standard substance like benzoic acid). The standard enthalpy of combustion is then

calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat
Capacity and Enthalpies of Phase Transition
Differential Scanning Calorimetry is a versatile technique used to measure heat capacity (Cp)

as a function of temperature, as well as the enthalpies of phase transitions such as fusion

(melting) and vaporization.

Experimental Workflow:

Sample Preparation: A small, accurately weighed sample of propyl 3-oxobutanoate is

hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature profile, typically a linear heating rate.

Data Acquisition: The DSC instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature as the furnace temperature is

changed.

Data Analysis:

Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow

signal of the sample to that of a known standard (e.g., sapphire) under the same

conditions.

Enthalpy of Fusion (ΔfusH°): When the sample melts, a characteristic endothermic peak is

observed. The area under this peak is directly proportional to the enthalpy of fusion.
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Melting Point (Tfus): The onset temperature of the melting peak is taken as the melting

point.

Vapor Pressure Measurement for Enthalpy of
Vaporization
The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of

the substance as a function of temperature.

Experimental Workflow (Static Method):

Apparatus: A sample of propyl 3-oxobutanoate is placed in a thermostatted vessel connected

to a pressure measuring device (manometer). The system is evacuated to remove air.

Equilibration: The sample is heated to a specific temperature and allowed to equilibrate, at

which point the measured pressure is the vapor pressure of the substance at that

temperature.

Data Collection: The vapor pressure is measured at a series of different temperatures.

Data Analysis: The Clausius-Clapeyron equation, which relates vapor pressure, temperature,

and enthalpy of vaporization, is used to analyze the data. A plot of ln(P) versus 1/T yields a

straight line with a slope of -ΔvapH°/R, where R is the ideal gas constant.

Logical Relationships and Workflows
The following diagrams illustrate the logical flow of experimental determination of

thermodynamic properties and a common synthesis route for esters.
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Caption: Workflow for the experimental determination of thermodynamic properties.
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Caption: Reaction scheme for Fischer Esterification.

Conclusion
While direct experimental thermodynamic data for propyl 3-oxobutanoate is sparse in the public

domain, this guide provides the foundational knowledge for its determination. The outlined

experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor

pressure measurements represent the standard and reliable methods for obtaining high-quality

thermodynamic data. Such data is indispensable for the safe and efficient design of chemical

processes and for a deeper understanding of the molecular behavior of this important chemical

intermediate. For researchers in drug development and other scientific fields, having accurate

thermodynamic data is essential for computational modeling and predicting the behavior of

propyl 3-oxobutanoate in various systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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